molecular formula C23H22O4 B5200640 7,8-bis[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one

7,8-bis[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No. B5200640
M. Wt: 362.4 g/mol
InChI Key: BPMBOKRBCWNGOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromenone derivatives often involves reactions that introduce various substituents into the coumarin core, enhancing the molecule's chemical and physical properties. Techniques such as the Knoevenagel reaction, Ullmann coupling reaction, and oxidative cyclization are commonly employed. For instance, the Knoevenagel reaction has been utilized to synthesize compounds with similar structures, emphasizing the importance of precise reaction conditions for achieving desired outcomes (D. Elenkova et al., 2014). Additionally, the Ullmann coupling reaction has facilitated the creation of chromenone derivatives, demonstrating the method's versatility and effectiveness in forming complex organic molecules (Divia Narayanan & K. Haridas, 2013).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is critical in determining their chemical reactivity and physical properties. Techniques like X-ray crystallography provide detailed insights into the molecule's geometry, including bond lengths, angles, and conformation. For related compounds, crystallographic analysis has revealed intricate details about their structure, facilitating a deeper understanding of their chemical behavior (I. Manolov et al., 2012).

Chemical Reactions and Properties

Chromenone derivatives undergo a variety of chemical reactions, including nucleophilic ring-opening, cyclocondensation, and Michael addition domino cyclization. These reactions are pivotal in synthesizing diverse chromenone-based compounds with potential applications in various fields. The versatility of these reactions underscores the importance of understanding the chemical properties of chromenones to exploit their reactivity fully (N. Misra & H. Ila, 2010).

Physical Properties Analysis

The physical properties of chromenone derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. Studies on related compounds have shown that factors like solvent polarity and hydrogen bonding significantly affect these properties. Understanding these interactions is crucial for applications that require specific physical characteristics (D. Elenkova et al., 2014).

Chemical Properties Analysis

The chemical properties of 7,8-bis[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one, such as reactivity, stability, and acid-base behavior, are central to its applications. Investigations into the compound's reactivity with different solvents and under various conditions can offer insights into its potential uses in synthesis and material science (D. Elenkova et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Without specific studies on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential uses in fields like medicine or materials science .

properties

IUPAC Name

7,8-bis(2-methylprop-2-enoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-15(2)13-25-20-11-10-18-19(17-8-6-5-7-9-17)12-21(24)27-22(18)23(20)26-14-16(3)4/h5-12H,1,3,13-14H2,2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMBOKRBCWNGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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